molecular formula C11H14BrNO2 B1265850 (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide CAS No. 142713-63-1

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide

Cat. No. B1265850
M. Wt: 272.14 g/mol
InChI Key: PUWQCNGWBKXWCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves halogenated hydrocarbon amination reactions, as seen with derivatives like N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, produced from chloro propanamide and dimethylamine hydrochloride, indicating potential pathways for synthesizing similar compounds (Bai et al., 2012). Additionally, the use of 4-methoxybenzyl group as a protecting group in oligoribonucleotide synthesis through reactions with adenosine and 4-methoxybenzyl bromide suggests a method for introducing the 4-methoxybenzyl component (Takaku & Kamaike, 1982).

Molecular Structure Analysis

The molecular structure of compounds similar to “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” has been elucidated using various techniques like X-ray diffraction, NMR, and FT-IR spectroscopies. For instance, the structure of Mn(III)-Schiff base-dicyanamide complexes indicates the importance of molecular geometry in determining compound properties, potentially applicable to analyzing “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” (Bermejo et al., 2017).

Chemical Reactions and PropertiesChemical reactions involving the methoxybenzyl group, such as its introduction to adenosine for oligoribonucleotide synthesis and subsequent removal, highlight the reactivity and functional utility of the methoxybenzyl moiety (Takaku & Kamaike, 1982). Such reactions can provide insights into the chemical behavior of “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide.”

Physical Properties Analysis

The analysis of physical properties such as crystalline structure, melting points, and solubility is crucial for understanding the material characteristics of chemical compounds. While specific data on “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” is not provided, the study of similar compounds, like benzylideneaniline derivatives, through techniques like X-ray crystallography and thermogravimetric analysis, offers a framework for investigating these properties (Subashini et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are pivotal for comprehensively understanding a compound. Studies on bromophenol derivatives, for instance, have explored the complex chemical behaviors of brominated and methoxylated compounds, providing a comparative basis for assessing the chemical properties of “(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide” (Zhao et al., 2004).

Scientific Research Applications

1. Analytical Toxicology

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide and its derivatives have been utilized in analytical toxicology. For instance, Poklis et al. (2014) developed a method using high performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) for detecting a derivative of this compound, 25B-NBOMe, in a case of severe intoxication (Poklis et al., 2014).

2. Synthesis and Characterization

The synthesis and characterization of new compounds incorporating (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide or its functional groups have been a focus of research. Kärnä et al. (2009) synthesized and characterized new quaternary ammonium salts with ether functionality, including the 4-methoxybenzyl group (Kärnä, Lahtinen, & Valkonen, 2009).

3. Oligoribonucleotide Synthesis

Takaku and Kamaike (1982) introduced the 4-methoxybenzyl group to the 2'-hydroxyl group of adenosine, which was then used in the synthesis of oligoribonucleotides (Takaku & Kamaike, 1982).

4. Photodynamic Therapy in Cancer Treatment

Pişkin, Canpolat, and Öztürk (2020) synthesized a zinc phthalocyanine compound substituted with a derivative containing the 4-methoxybenzyl group, highlighting its potential for use in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

5. Mutagenicity Studies

Dolzani et al. (1992) studied the mutagenic effect of chiral or racemic 2-bromo-propanamides, including derivatives with methoxy groups, on Salmonella typhimurium (Dolzani et al., 1992).

6. Antibacterial Activity

Eissa, Farrag, Shawer, and Ammar (2017) synthesized (6-methoxy-2-naphthyl) propanamide derivatives and evaluated their antibacterial activity, demonstrating the compound's potential as an antibacterial agent (Eissa, Farrag, Shawer, & Ammar, 2017).

7. Marine Natural Products

Xu et al. (2004) isolated bromophenol derivatives from marine algae, which included compounds with a methoxybenzyl group, showing cytotoxicity against human cancer cell lines (Xu et al., 2004).

properties

IUPAC Name

2-bromo-N-[(4-methoxyphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWQCNGWBKXWCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80931606
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide

CAS RN

142713-63-1
Record name Propanamide, 2-bromo-N-((4-methoxyphenyl)methyl)-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80931606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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